

Application Note: ^1H and ^{13}C NMR Analysis of N,N'-Dimethyloxamide

Author: BenchChem Technical Support Team. **Date:** January 2026

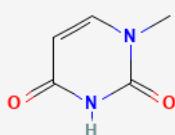
Compound of Interest

Compound Name: *N,N'*-Dimethyloxamide

Cat. No.: B146783

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals


Introduction

N,N'-Dimethyloxamide is a chemical compound of interest in various fields of chemical and pharmaceutical research. A thorough structural characterization is crucial for its application and development. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous structure elucidation of organic molecules. This application note provides a detailed protocol and corresponding ^1H and ^{13}C NMR data for **N,N'-dimethyloxamide**.

Chemical Structure

Systematic Name: N,N'-dimethylethanediamide Molecular Formula: C₄H₈N₂O₂^[1] Molecular

Weight: 116.12 g/mol ^[2] CAS Number: 615-35-0^[1]

1H and 13C NMR Spectral Data

The following tables summarize the experimental 1H and 13C NMR spectral data for **N,N'-dimethyloxamide** recorded in Deuterated Dimethyl Sulfoxide (DMSO-d6).

Table 1: 1H NMR Spectral Data of N,N'-Dimethyloxamide in DMSO-d6

Signal	Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
1	~2.63	Doublet	6H	-CH ₃
2	~8.55	Quartet	2H	-NH

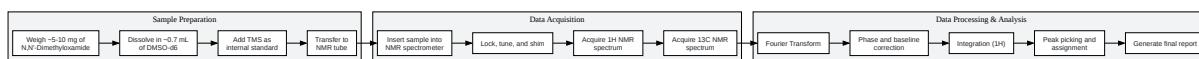

Note: The quartet for the NH proton is due to coupling with the three protons of the methyl group. The doublet for the methyl protons is due to coupling with the single NH proton.

Table 2: 13C NMR Spectral Data of N,N'-Dimethyloxamide in DMSO-d6

Signal	Chemical Shift (δ) ppm	Assignment
1	~25.8	-CH ₃
2	~160.5	C=O

Experimental Workflow

The following diagram illustrates the general workflow for the NMR analysis of **N,N'-dimethyloxamide**.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for NMR analysis.

Experimental Protocols

The following protocols are provided as a general guideline for the ^1H and ^{13}C NMR analysis of **N,N'-dimethyloxamide**. Instrument parameters may need to be optimized for the specific spectrometer being used.

Sample Preparation

- Accurately weigh approximately 5-10 mg of **N,N'-dimethyloxamide**.
- Transfer the sample to a clean, dry vial.
- Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6) to the vial.
- Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Gently agitate the vial until the sample is completely dissolved.
- Transfer the solution to a standard 5 mm NMR tube.

NMR Data Acquisition

Instrumentation: A 400 MHz (or higher field) NMR spectrometer.

Software: Standard NMR acquisition and processing software.

^1H NMR Acquisition Parameters:

- Pulse Program: Standard one-pulse sequence (e.g., zg30).
- Number of Scans: 16-32 (adjust as needed for desired signal-to-noise ratio).
- Relaxation Delay (d1): 1-2 seconds.
- Acquisition Time: 3-4 seconds.

- Spectral Width: 10-12 ppm.
- Temperature: 298 K.

13C NMR Acquisition Parameters:

- Pulse Program: Proton-decoupled one-pulse sequence (e.g., zgpg30).
- Number of Scans: 1024 or more (due to the low natural abundance of 13C).
- Relaxation Delay (d1): 2-5 seconds.
- Acquisition Time: 1-2 seconds.
- Spectral Width: 200-220 ppm.
- Temperature: 298 K.

Data Processing and Analysis

- Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
- Perform phase correction and baseline correction on the resulting spectra.
- Reference the 1H and 13C spectra to the TMS signal at 0 ppm.
- For the 1H spectrum, integrate the signals to determine the relative number of protons.
- Identify the chemical shifts (δ) and multiplicities of all signals in both spectra.
- Assign the observed signals to the corresponding protons and carbons in the **N,N'-dimethyloxamide** structure.
- Analyze coupling patterns in the 1H spectrum to confirm assignments and determine coupling constants (J values).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. N,N'-Dimethyloxamide [webbook.nist.gov]
- 2. N,N'-二甲基草酰胺 98% | Sigma-Aldrich [sigmaaldrich.com]
- To cite this document: BenchChem. [Application Note: ^1H and ^{13}C NMR Analysis of N,N'-Dimethyloxamide]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b146783#1h-and-13c-nmr-analysis-of-n-n-dimethyloxamide>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com